molecular formula C6H8BrNO B1141665 2-broMo-5-propyl-oxazole CAS No. 1338247-90-7

2-broMo-5-propyl-oxazole

Cat. No.: B1141665
CAS No.: 1338247-90-7
M. Wt: 190.03782
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-propyl-oxazole is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry. The presence of a bromine atom at the second position and a propyl group at the fifth position of the oxazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-propyl-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature and involves the inversion of stereochemistry . Another method involves the condensation reactions of aromatic aldehydes with 2-aminophenols, catalyzed by magnetic nanocatalysts .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques. These methods offer advantages such as improved safety profiles, higher yields, and reduced reaction times. The use of commercial manganese dioxide as a heterogeneous reagent in flow processes is a notable example .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-propyl-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxazoles.

    Substitution: Formation of substituted oxazoles.

    Reduction: Formation of reduced oxazole derivatives.

Mechanism of Action

The mechanism of action of 2-bromo-5-propyl-oxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its antimicrobial activity is due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

2-Bromo-5-propyl-oxazole can be compared with other oxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives.

Properties

CAS No.

1338247-90-7

Molecular Formula

C6H8BrNO

Molecular Weight

190.03782

Synonyms

2-broMo-5-propyl-oxazole

Origin of Product

United States

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